7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one 7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9668505
InChI: InChI=1S/C21H23N5O4/c1-29-16-7-6-15-13-23-26(21(28)19(15)20(16)30-2)14-18(27)25-11-9-24(10-12-25)17-5-3-4-8-22-17/h3-8,13H,9-12,14H2,1-2H3
SMILES: COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=N4)OC
Molecular Formula: C21H23N5O4
Molecular Weight: 409.4 g/mol

7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one

CAS No.:

Cat. No.: VC9668505

Molecular Formula: C21H23N5O4

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

7,8-dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one -

Specification

Molecular Formula C21H23N5O4
Molecular Weight 409.4 g/mol
IUPAC Name 7,8-dimethoxy-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]phthalazin-1-one
Standard InChI InChI=1S/C21H23N5O4/c1-29-16-7-6-15-13-23-26(21(28)19(15)20(16)30-2)14-18(27)25-11-9-24(10-12-25)17-5-3-4-8-22-17/h3-8,13H,9-12,14H2,1-2H3
Standard InChI Key WRYSFDQKRMPWJN-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=N4)OC
Canonical SMILES COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=N4)OC

Introduction

7,8-Dimethoxy-2-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one is a synthetic organic compound belonging to the phthalazinone family. This class of compounds is notable for its diverse biological activities, including anti-cancer, antibacterial, and enzyme inhibitory properties. The compound is characterized by the presence of a phthalazinone core functionalized with methoxy groups and a piperazine moiety linked to a pyridine ring.

Structural Characteristics

The molecular structure of this compound includes:

  • A phthalazinone core: This bicyclic system consists of a fused benzene and pyridazine ring, with a ketone group at position 1.

  • Dimethoxy substituents: Methoxy groups are attached at positions 7 and 8 of the phthalazinone ring, enhancing its electron density and influencing its reactivity.

  • Piperazine-pyridine linkage: A piperazine ring connected to a pyridine group via an ethyl ketone linker provides potential sites for interaction with biological targets.

Synthesis Pathway

The synthesis of compounds like this typically involves multi-step reactions:

  • Formation of the phthalazinone core: This step often starts with cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

  • Introduction of methoxy groups: Methoxylation is achieved through electrophilic aromatic substitution using methanol under acidic or basic conditions.

  • Attachment of the piperazine-pyridine moiety: This involves nucleophilic substitution or coupling reactions using halogenated intermediates and piperazine derivatives.

Anticancer Potential

Compounds with phthalazinone cores have demonstrated significant cytotoxicity against cancer cell lines, such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The incorporation of piperazine-pyridine moieties enhances binding affinity to molecular targets like VEGFR2, a receptor tyrosine kinase involved in angiogenesis .

Antibacterial Activity

Phthalazinone derivatives exhibit antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups (e.g., methoxy) can modulate the antibacterial efficacy .

Enzyme Inhibition

This compound may act as an inhibitor for enzymes such as phosphodiesterases or kinases due to its structural similarity to known inhibitors in these categories.

Table 1: Spectroscopic Characteristics

TechniqueObservations
1H-NMRSignals for methoxy groups (~3.8 ppm); aromatic protons (~7–8 ppm)
13C-NMRPeaks for carbonyl carbon (~170 ppm), aromatic carbons (~120–140 ppm)
Mass SpectrometryMolecular ion peak confirming molecular weight
IR SpectroscopyAbsorption bands for C=O (1700 cm⁻¹), C-O (methoxy, ~1100 cm⁻¹)

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